Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxadiazole ring, and a difluorobenzoyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the difluorobenzoyl group, and the final coupling with the furan ring. Common reagents used in these steps include acyl chlorides, amines, and sulfur-containing compounds. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate include other oxadiazole derivatives, furan derivatives, and difluorobenzoyl-containing compounds. Examples include:
- 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxylate
- 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]thiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O5S/c1-25-16(24)12-6-5-9(26-12)8-28-17-22-21-13(27-17)7-20-15(23)14-10(18)3-2-4-11(14)19/h2-6H,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDHKFIXDRPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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